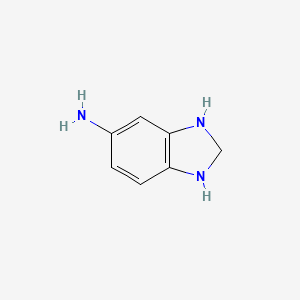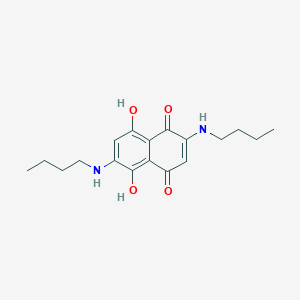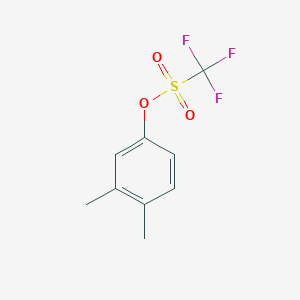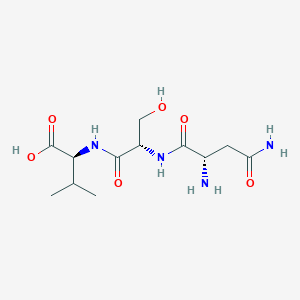![molecular formula C15H19N3O3S2 B14260044 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 156881-71-9](/img/structure/B14260044.png)
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure with bis(propan-2-yl)sulfanyl and acetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Bis(propan-2-yl)sulfanyl Groups: This step involves the reaction of the benzotriazinone core with propan-2-yl thiol in the presence of a suitable catalyst.
Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.
Reduction: Reduction reactions can also occur, potentially affecting the benzotriazinone core.
Substitution: The acetyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced benzotriazinone derivatives.
Substitution Products: Various acetyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-({Bis[(methyl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
- 3-({Bis[(ethyl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of bis(propan-2-yl)sulfanyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
156881-71-9 |
|---|---|
Molekularformel |
C15H19N3O3S2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(4-oxo-1,2,3-benzotriazin-3-yl) 2,2-bis(propan-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C15H19N3O3S2/c1-9(2)22-15(23-10(3)4)14(20)21-18-13(19)11-7-5-6-8-12(11)16-17-18/h5-10,15H,1-4H3 |
InChI-Schlüssel |
ZEVBYCCNDWNQJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)



![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)




